molecular formula C7H4N4 B1400448 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile CAS No. 1033772-22-3

1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile

Cat. No.: B1400448
CAS No.: 1033772-22-3
M. Wt: 144.13 g/mol
InChI Key: NIVLQFQUYUXUGN-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring

Mechanism of Action

Target of Action

This compound belongs to a group of heterocyclic compounds known as 1H-pyrazolo[3,4-b]pyridines . These compounds have been the subject of extensive research due to their structural similarity to the purine bases adenine and guanine . .

Biochemical Pathways

The biochemical pathways affected by 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile are currently unknown. As a member of the 1H-pyrazolo[3,4-b]pyridines group, it is possible that it may influence pathways involving purine bases . .

Pharmacokinetics

Its molecular weight is 144.13 , which suggests it may have favorable bioavailability characteristics.

Result of Action

Some related compounds have shown inhibitory activity in certain assays , suggesting that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The compound binds to the ATP pocket of TRKs, thereby inhibiting their activity and preventing downstream signaling pathways that lead to cancer cell growth . Additionally, this compound interacts with cytochrome P450 isoforms, although it exhibits low inhibitory activity towards these enzymes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting TRKs, which are involved in cell signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are crucial for cell proliferation, differentiation, and survival. By inhibiting TRKs, this compound can reduce cancer cell proliferation and induce apoptosis . Furthermore, the compound affects gene expression and cellular metabolism, leading to altered cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the ATP pocket of TRKs, inhibiting their kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the Ras/Erk, PLC-γ, and PI3K/Akt pathways, leading to reduced cell proliferation and increased apoptosis . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of TRKs and prolonged effects on cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRKs and reduces cancer cell proliferation without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a dosage range within which the compound is both effective and safe .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, which play a key role in its biotransformation . This metabolism can affect the compound’s activity and toxicity, as well as its overall pharmacokinetic profile . Additionally, this compound may influence metabolic flux and metabolite levels, further impacting cellular functions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and efficacy. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in certain compartments, influencing its localization and activity . The distribution of this compound within tissues also affects its therapeutic potential and toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and increase its efficacy . Additionally, the subcellular distribution of this compound may influence its stability and degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-amino-1H-pyrazole with a suitable aldehyde or ketone, followed by cyclization and subsequent introduction of the nitrile group. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process may include steps such as halogenation, nucleophilic substitution, and cyclization under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to a wide range of functionalized derivatives.

Scientific Research Applications

1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile can be compared with other similar compounds such as:

    1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile: This compound has a different ring fusion pattern, which may result in different chemical and biological properties.

    1H-Pyrazolo[4,3-c]pyridine-5-carbonitrile: Another isomer with a distinct ring fusion, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific ring fusion and the presence of the nitrile group, which confer unique chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

1H-pyrazolo[4,3-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-3-5-1-2-6-7(10-5)4-9-11-6/h1-2,4H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVLQFQUYUXUGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)N=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20733883
Record name 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033772-22-3
Record name 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-hydroxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazolo[4,3-b]pyridinium (1.59 g, 6 mmol) in DCM (130 mL) was added TMSCN (1.13 mL, 9 mmol). After 5 min at rt, (Me)2N(C(O)Cl (0.83 mL, 9 mmol) was added. The reaction mixture was stirred at rt for 4 days, after which it was diluted with DCM, washed with brine, and dried. Concentration followed by purification through column afforded 1H-pyrazolo[4,3-b]pyridine-5-carbonitrile (1 g, 61%).
Name
4-hydroxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazolo[4,3-b]pyridinium
Quantity
1.59 g
Type
reactant
Reaction Step One
Name
Quantity
1.13 mL
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of the investigated 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile derivatives and how do they influence their optical properties?

A1: The research delves into this compound derivatives featuring various substituents, including bromine, thiophene, and phenyl groups [, , ]. These modifications significantly impact the compounds' electron distribution and conjugation, ultimately influencing their optical band gap and absorption/emission characteristics. For instance, the presence of the methoxy and hydroxy phenyl groups in one study [] led to variations in the observed optical properties.

Q2: How do the researchers characterize the synthesized this compound derivatives?

A2: The studies utilize a combination of techniques to characterize the synthesized compounds. These include:

  • Spectroscopic analysis: UV-Vis spectroscopy is employed to determine optical band gaps and assess the compounds' light absorption properties [, , ].
  • Junction characteristics: The researchers investigate the electrical properties of the compounds by fabricating and characterizing junctions, providing insights into their potential for device applications [, ].

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